

5-Bromo-2,4-dimethyl-2H-indazole CAS number 1159511-89-3

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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-2H-indazole

Cat. No.: B1520039

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An In-depth Technical Guide to **5-Bromo-2,4-dimethyl-2H-indazole** (CAS 1159511-89-3)

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] These nitrogen-containing heterocycles are critical building blocks in the development of therapeutics for oncology, inflammation, and neurodegenerative diseases.[4] This guide focuses on a specific, functionalized derivative: **5-Bromo-2,4-dimethyl-2H-indazole** (CAS No. 1159511-89-3).

This molecule is not merely an inert scaffold but a highly versatile intermediate. The strategic placement of its substituents—a bromine atom at the C5 position, a methyl group on the benzene ring at C4, and a methyl group on the pyrazole nitrogen at N2—offers a trifecta of synthetic handles for molecular elaboration. The C5-bromo group is particularly significant, serving as a prime site for transition-metal-catalyzed cross-coupling reactions, thereby enabling the rapid diversification of the indazole core. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy rooted in established chemical principles, its reactivity profile, and its applications for researchers and drug development professionals.

Core Molecular Profile

The fundamental characteristics of **5-Bromo-2,4-dimethyl-2H-indazole** are summarized below. This data, compiled from chemical supplier and database information, provides the

foundational knowledge for its use in a laboratory setting.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Chemical Structure

Caption: Figure 1: 2D Structure of **5-Bromo-2,4-dimethyl-2H-indazole**.

Physicochemical and Spectroscopic Data

Property	Value	Source
CAS Number	1159511-89-3	[5] [6]
Molecular Formula	C ₉ H ₉ BrN ₂	[5]
Molecular Weight	225.09 g/mol	[5]
Monoisotopic Mass	223.9949 Da	[7]
Appearance	Light yellow crystalline solid	[5]
Purity	≥ 95% (as determined by HPLC)	[5]
Boiling Point	337.2 ± 22.0 °C (Predicted at 760 mmHg)	[6]
XlogP (Predicted)	2.6	[7]
Storage Conditions	Store at 0-8°C, protected from light	[5]

Synthesis and Mechanistic Considerations

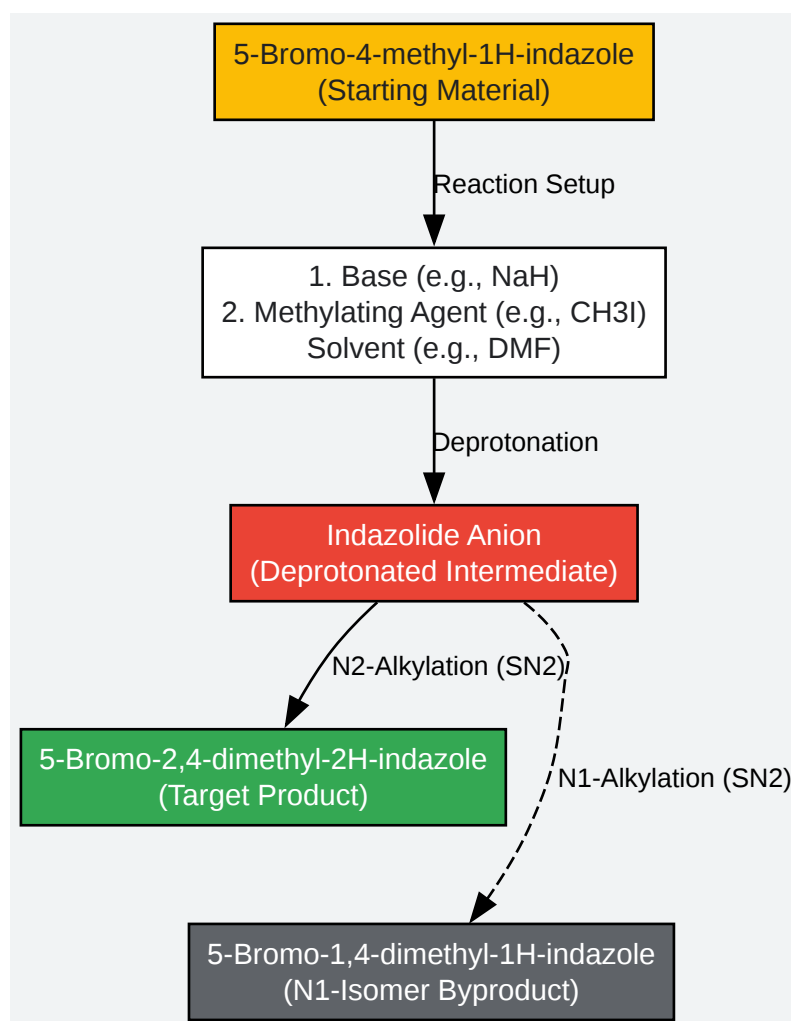
While specific synthetic procedures for **5-Bromo-2,4-dimethyl-2H-indazole** are not extensively published in peer-reviewed literature, a robust and logical pathway can be devised based on well-established methodologies for the regioselective N-alkylation of indazoles.[\[8\]](#) The thermodynamically more stable 1H-indazole tautomer is typically the major product in primary synthesis, but subsequent alkylation can be directed to the N2 position.[\[1\]](#)

The most logical approach involves the selective N2-methylation of a pre-existing indazole core, 5-bromo-4-methyl-1H-indazole. This strategy offers superior control over isomer

formation compared to constructing the ring system from acyclic precursors where multiple isomers could form.

Causality of the Synthetic Choice:

- **Regiocontrol:** Directing alkylation to the N2 position of an existing indazole is a known challenge, but conditions can be optimized. The choice of base, solvent, and methylating agent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for generating the indazolid anion.
- **Reaction Pathway:** The reaction proceeds via an SN2 mechanism. The indazolid anion, formed by deprotonation of the N1-proton, acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate). The solvent choice, typically a polar aprotic solvent like DMF or THF, facilitates this type of reaction by solvating the cation without interfering with the nucleophile.



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Caption: Figure 2: Proposed N-Alkylation Synthesis Workflow.

Proposed Synthetic Protocol: N2-Methylation

This protocol is a representative, field-proven methodology adapted for this specific target. It is designed to be self-validating through clear checkpoints and analytical verification steps.

4.1 Materials and Equipment

- Reagents: 5-bromo-4-methyl-1H-indazole, Sodium hydride (60% dispersion in mineral oil), Methyl iodide (CH_3I), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO_3), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO_4).
- Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, silica gel for column chromatography.

4.2 Step-by-Step Procedure

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-4-methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Adding the strong base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution, preventing runaway reactions. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the indazolidine anion.
- Methylation: Add methyl iodide (1.2-1.5 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO_3 solution at 0 °C. Causality: This step neutralizes any remaining base and destroys excess

methyl iodide. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

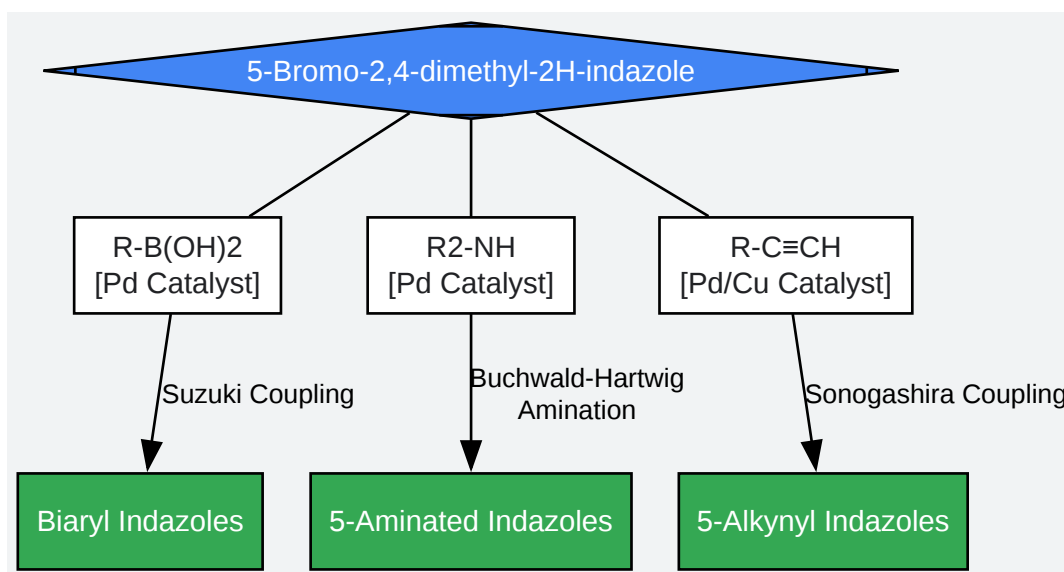
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of N1 and N2 isomers. Purify this mixture using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the desired **5-Bromo-2,4-dimethyl-2H-indazole**. The N2-isomer is generally more nonpolar and will elute first.
- **Validation:** Confirm the structure and purity of the isolated product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry. Purity should be further assessed by HPLC.

Chemical Reactivity and Synthetic Utility

The primary value of **5-Bromo-2,4-dimethyl-2H-indazole** lies in its capacity as a versatile building block. The C5-bromo substituent is a key functional handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.^[9]

- **Suzuki Coupling:** Reaction with aryl or heteroaryl boronic acids to form C-C bonds, yielding biaryl structures common in kinase inhibitors.
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, introducing diverse side chains crucial for modulating solubility and biological target affinity.
- **Sonogashira Coupling:** Reaction with terminal alkynes to form C-C triple bonds, providing linear extensions to the molecular scaffold.
- **Heck Coupling:** Reaction with alkenes to introduce vinyl groups.

This reactivity profile allows for the systematic exploration of the chemical space around the indazole core, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.



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Caption: Figure 3: Synthetic Utility via Cross-Coupling Reactions.

Applications in Research and Development

The utility of this compound spans multiple scientific domains.

- **Pharmaceutical Development:** As a key intermediate, it serves as a starting point for synthesizing libraries of novel compounds for high-throughput screening.[5] The indazole core is present in numerous kinase inhibitors, and this specific building block is well-suited for developing new anti-cancer agents.[1][3] Its structure may also be relevant for anti-inflammatory and neurological drug discovery programs.[4][5]
- **Materials Science:** The rigid, aromatic structure of the indazole core, combined with the potential for electronic modification via the bromo-substituent, makes it an attractive candidate for research into novel organic electronic materials for sensors and light-emitting devices.[5]
- **Agricultural Chemistry:** The compound can be used in the formulation of next-generation agrochemicals, contributing to the development of crop protection products with enhanced efficacy against pests and diseases.[5][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related bromo-indazole derivatives provides a strong basis for hazard assessment.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Hazard Classification (Anticipated):
 - Harmful if swallowed (Acute Toxicity, Oral, Category 4).[\[11\]](#)[\[12\]](#)
 - Causes skin irritation (Category 2).[\[11\]](#)[\[12\]](#)
 - Causes serious eye irritation (Category 2A).[\[11\]](#)[\[12\]](#)
 - May cause respiratory irritation (STOT SE, Category 3).[\[11\]](#)[\[12\]](#)
- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
 - Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
 - Wash hands thoroughly after handling.

Conclusion

5-Bromo-2,4-dimethyl-2H-indazole is a strategically designed chemical intermediate of significant value to the scientific research community. Its stable, functionalized core provides a reliable platform for synthetic diversification. The presence of the C5-bromo group, in particular, unlocks access to a vast chemical space through modern cross-coupling chemistry. For researchers in drug discovery, materials science, and agrochemistry, this compound represents not just a molecule, but a gateway to innovation and the development of novel, high-value chemical entities.

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